
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and a piperidinyl group attached to the nitrogen atom of the amide group. The molecular structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chlorobenzamide to introduce the nitro group at the 5-position. This is followed by the reaction with piperidine to form the final product. The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- involves its interaction with specific molecular targets. It may act as a transcriptional coactivator for steroid receptors and nuclear receptors, influencing gene expression and cellular processes. The compound’s effects are mediated through its binding to the steroid binding domain (AF-2) but not the modulating N-terminal domain (AF-1) .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-5-nitrobenzamide
- 2-nitrobenzamide
- Niclosamide
- Metronidazole
- Tinidazole
Uniqueness
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- is unique due to its specific substitution pattern and the presence of the piperidinyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
| 106157-99-7 | |
Formule moléculaire |
C12H14ClN3O3 |
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
2-chloro-5-nitro-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H14ClN3O3/c13-11-5-4-9(16(18)19)8-10(11)12(17)14-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,17) |
Clé InChI |
HLKSWVPATCEKHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


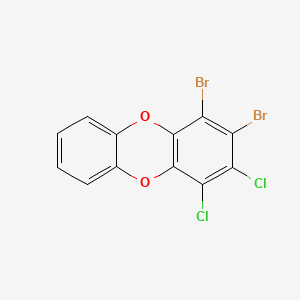
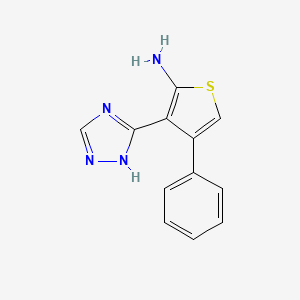
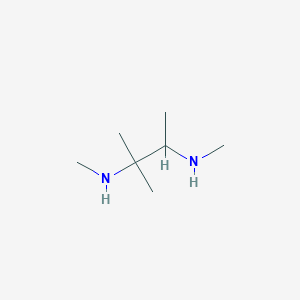
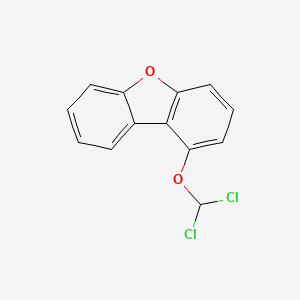
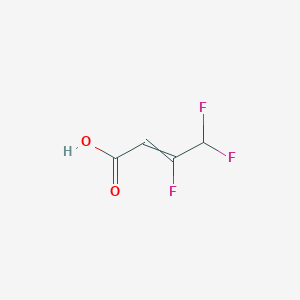

![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
